molecular formula C10H6BrClN2O B12913041 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one CAS No. 62902-74-3

6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B12913041
CAS No.: 62902-74-3
M. Wt: 285.52 g/mol
InChI Key: ZNTBDXYCXDIVMM-UHFFFAOYSA-N
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Description

6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with bromine and chlorine atoms on the phenyl ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated and chlorinated phenyl derivatives.

    Cyclization: The phenyl derivatives undergo cyclization with hydrazine derivatives to form the pyridazinone core.

    Reaction Conditions: Common solvents include ethanol or dimethylformamide (DMF), and the reactions are often carried out under reflux conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions might target the bromine or chlorine substituents, leading to dehalogenated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Dehalogenated pyridazinone derivatives.

    Substitution: Functionalized pyridazinone compounds with new substituents replacing bromine or chlorine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazin-3(2H)-one: Lacks the bromine and chlorine substituents.

    6-(4-Chlorophenyl)pyridazin-3(2H)-one: Contains only the chlorine substituent.

    6-(3-Bromophenyl)pyridazin-3(2H)-one: Contains only the bromine substituent.

Uniqueness

6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific biological targets or alter its physical properties.

Properties

CAS No.

62902-74-3

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

3-(3-bromo-4-chlorophenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H6BrClN2O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)

InChI Key

ZNTBDXYCXDIVMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C=C2)Br)Cl

Origin of Product

United States

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